Cas no 74069-74-2 ((R)-(-)-2-Aminononane)

(R)-(-)-2-Aminononane is a chiral amine with a nonane backbone and an amino group at the second carbon position. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, catalysis, and pharmaceutical research. The compound’s hydrophobic alkyl chain enhances solubility in organic solvents, facilitating its use in reactions requiring non-polar conditions. As a building block, it is useful in the preparation of enantiomerically pure compounds, ligands, and biologically active molecules. Its well-defined chirality ensures high selectivity in stereocontrolled transformations. The product is typically characterized by high purity and consistent quality, making it suitable for demanding applications in medicinal chemistry and material science.
(R)-(-)-2-Aminononane structure
(R)-(-)-2-Aminononane structure
Product name:(R)-(-)-2-Aminononane
CAS No:74069-74-2
MF:C9H21N
MW:143.26974272728
CID:59546
PubChem ID:329764303

(R)-(-)-2-Aminononane Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-2-Aminononane
    • (2R)-nonan-2-amine
    • (R)-2-aminononane
    • (R)-2-Nonanamine
    • (R)-2-Nonylamine
    • 2-aminononane
    • 2-Nonanamine,(2R)
    • 2-Nonanamine,(R)
    • 2-Nonanamine,(R)-
    • SCHEMBL353793
    • AKOS017343252
    • 74069-74-2
    • DTXSID60628461
    • (R)-2-Aminononane, ChiPros(R), produced by BASF
    • (R)-nonan-2-amine
    • (R)-1-Methyloctylamine
    • MFCD03844739
    • 663-738-8
    • MDL: MFCD03844739
    • Inchi: 1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
    • InChI Key: ALXIFCUEJWCQQL-SECBINFHSA-N
    • SMILES: CCCCCCC[C@@H](C)N

Computed Properties

  • Exact Mass: 143.16700
  • Monoisotopic Mass: 143.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 61.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Colorless liquid.
  • Density: 0.790
  • Melting Point: <-20°C
  • Boiling Point: 191 ºC
  • Flash Point: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Refractive Index: 1.4271
  • PSA: 26.02000
  • LogP: 3.39440
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined.

(R)-(-)-2-Aminononane Security Information

(R)-(-)-2-Aminononane Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-(-)-2-Aminononane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19310-1g
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+%
74069-74-2 ee 98+%
1g
¥869.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19310-5g
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+%
74069-74-2 ee 98+%
5g
¥2745.00 2023-02-25
abcr
AB180663-1 g
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; .
74069-74-2
1g
€44.50 2022-06-11
abcr
AB180663-5 g
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; .
74069-74-2
5g
€109.50 2022-06-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19310-25g
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+%
74069-74-2 ee 98+%
25g
¥10987.00 2023-02-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
727180-25G
(R)-(-)-2-Aminononane
74069-74-2 ChiPros
25G
¥5975.51 2022-02-24

(R)-(-)-2-Aminononane Related Literature

Additional information on (R)-(-)-2-Aminononane

(R)-(-)-2-Aminononane (CAS No. 74069-74-2): A Comprehensive Overview

(R)-(-)-2-Aminononane (CAS No. 74069-74-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as (R)-(-)-2-Aminononane, is a nine-carbon alkylamine with a chiral center at the second carbon position, which imparts unique stereochemical properties and biological activities. This introduction aims to provide a detailed overview of the chemical structure, synthesis methods, applications, and recent research developments surrounding (R)-(-)-2-Aminononane.

Chemical Structure and Properties

(R)-(-)-2-Aminononane is an enantiomer of 2-aminononane, characterized by its chiral center at the second carbon atom. The compound has the molecular formula C9H19N and a molecular weight of 141.25 g/mol. The presence of the chiral center results in two enantiomers: (R)-(-)-2-Aminononane and (S)-(+)-2-Aminononane. The (R) enantiomer exhibits a negative optical rotation, denoted by (-), while the (S) enantiomer has a positive optical rotation.

The physical properties of (R)-(-)-2-Aminononane include a boiling point of approximately 185°C and a melting point of -33°C. It is a colorless liquid with a characteristic amine odor. The compound is soluble in organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water due to its hydrophobic nature.

Synthesis Methods

The synthesis of (R)-(-)-2-Aminononane can be achieved through various methods, each with its advantages and limitations. One common approach involves the asymmetric hydrogenation of 2-nonenenitrile using a chiral catalyst. This method provides high enantioselectivity and yield, making it suitable for large-scale production.

Another method involves the asymmetric reduction of 2-nonenenitrile using a chiral reducing agent such as (R,R)-DIP-Cl or (S,S)-DIP-Cl. This approach also yields the desired enantiomer with high enantioselectivity but may require more specialized reagents.

A third method involves the use of chiral auxiliaries to control the stereochemistry during the synthesis. For example, the reaction of 1-bromooctane with (R)-(−)-α-methylbenzylamine followed by reduction and deprotection can yield (R)-(-)-2-Aminononane. This method provides good control over stereochemistry but may involve more steps and reagents.

Applications in Pharmaceutical Research

(R)-(-)-2-Aminononane has found applications in various areas of pharmaceutical research due to its unique stereochemical properties and biological activities. One notable application is in the development of chiral drugs, where the enantiomeric purity of intermediates is crucial for achieving desired therapeutic effects.

In recent studies, (R)-(-)-2-Aminononane has been used as a building block for synthesizing chiral ligands and catalysts in asymmetric synthesis. These ligands and catalysts have been employed in the production of pharmaceuticals with improved enantioselectivity and yield.

Additionally, (R)-(-)-2-Aminononane has been investigated for its potential as a precursor for developing novel analgesics and anti-inflammatory agents. Research has shown that certain derivatives of 2-aminonanenes exhibit potent analgesic properties without significant side effects, making them promising candidates for further development.

Recent Research Developments

The field of chiral chemistry continues to evolve, driven by advancements in synthetic methods and applications in pharmaceutical research. Recent studies have focused on improving the efficiency and sustainability of synthesizing chiral compounds like (R)-(-)-2-Aminononane.

A notable study published in the Journal of Organic Chemistry reported a novel catalytic system for the asymmetric hydrogenation of 2-nonenenitrile using a ruthenium-based catalyst modified with chiral ligands. This system achieved high enantioselectivity (>99% ee) and excellent yield (up to 95%), making it an attractive option for industrial-scale production.

Another study published in Chemical Communications explored the use of biocatalysts for the asymmetric reduction of 2-nonenenitrile to produce (R)-(-)-2-Aminononane strong>. The researchers used engineered enzymes to achieve high enantioselectivity (>98% ee) under mild conditions, demonstrating the potential for green chemistry approaches in synthesizing chiral compounds.

In addition to synthetic methods, recent research has also focused on understanding the biological activities of chiral compounds like (R )-(- )- 2 -Amin on on ane strong>. A study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction between certain derivatives of 2-aminnonanes and specific receptors involved in pain signaling pathways. The results showed that these derivatives exhibited selective binding and potent analgesic effects, suggesting their potential as lead compounds for developing new pain management therapies. p > p > article > response >

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Amadis Chemical Company Limited
(CAS:74069-74-2)(R)-(-)-2-Aminononane
A1211799
Purity:99%
Quantity:1g
Price ($):1410.0